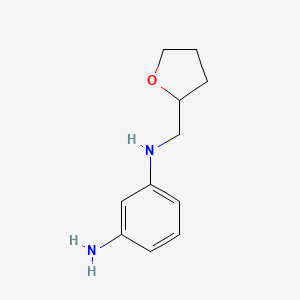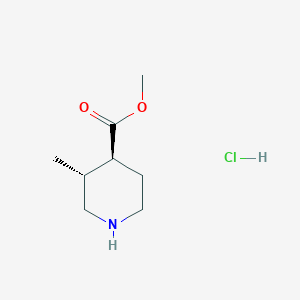
4-Chloro-N-((5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-N-((5-(フラン-2-イル)-1H-1,2,4-トリアゾール-3-イル)メチル)アニリンは、アニリンとして知られる有機化合物のクラスに属する化学化合物です。これらの化合物は、ベンゼン環にアミノ基が結合しています。その構造中のフラン環とトリアゾール環の存在により、さまざまな科学研究分野において注目される化合物となっています。
準備方法
合成経路と反応条件
4-クロロ-N-((5-(フラン-2-イル)-1H-1,2,4-トリアゾール-3-イル)メチル)アニリンの合成は、一般的に以下の手順を伴います。
トリアゾール環の形成: トリアゾール環は、ヒドラジンと適切なジカルボニル化合物を用いた環化反応によって合成できます。
フラン環の結合: フラン環は、カップリング反応、特にパラジウム触媒クロスカップリング法を用いて導入されます。
塩素化: アニリン環の塩素化は、塩化チオニルや五塩化リンなどの塩素化剤を用いて達成されます。
最終カップリング: 最終段階は、塩基性条件下でトリアゾール-フラン中間体を塩素化アニリンとカップリングする手順です。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用されますが、大規模生産向けに最適化されています。これには、高収率と高純度を保証するために、連続フロー反応器、自動合成、および精製システムの使用が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にフラン環で酸化反応を受ける可能性があり、フラン-2,3-ジオン誘導体の形成につながります。
還元: 還元反応は、アニリン環上のニトロ基(存在する場合)をターゲットとし、アミノ基に変換することができます。
置換: この化合物は、特にクロロ置換ベンゼン環で、求核芳香族置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムやパラジウム触媒存在下での水素ガスなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤を塩基性条件下で使用して、塩素原子を置換することができます。
主な生成物
酸化: フラン-2,3-ジオン誘導体。
還元: アミノ置換アニリン誘導体。
置換: 使用した求核剤に応じて、さまざまな置換アニリン誘導体。
科学研究への応用
4-クロロ-N-((5-(フラン-2-イル)-1H-1,2,4-トリアゾール-3-イル)メチル)アニリンは、科学研究でいくつかの用途があります。
化学: これは、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性や抗真菌性などの潜在的な生物活性について研究されています。
医学: 新しい薬剤の開発における医薬品中間体としての可能性を探求するための研究が進行中です。
産業: 特定の特性を持つ特殊化学品や材料の製造に使用されています。
科学的研究の応用
4-Chloro-N-((5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
4-クロロ-N-((5-(フラン-2-イル)-1H-1,2,4-トリアゾール-3-イル)メチル)アニリンの作用機序は、特定の分子標的との相互作用を伴います。トリアゾール環は、酵素や受容体と相互作用することが知られており、それらの活性を阻害する可能性があります。フラン環も水素結合やπ-π相互作用に関与する可能性があり、化合物の生物活性にさらに影響を与えます。
類似化合物との比較
類似化合物
- 4-クロロ-N-(フラン-2-イルメチル)アニリン
- 4-クロロ-N-{[5-(4-フルオロフェニル)フラン-2-イル]メチル}アニリン
独自性
4-クロロ-N-((5-(フラン-2-イル)-1H-1,2,4-トリアゾール-3-イル)メチル)アニリンは、その構造にフラン環とトリアゾール環の両方が存在するため、ユニークです。この組み合わせにより、独特の化学的および生物学的特性が付与され、研究および産業用途に貴重な化合物となります。
特性
分子式 |
C13H11ClN4O |
|---|---|
分子量 |
274.70 g/mol |
IUPAC名 |
4-chloro-N-[[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]aniline |
InChI |
InChI=1S/C13H11ClN4O/c14-9-3-5-10(6-4-9)15-8-12-16-13(18-17-12)11-2-1-7-19-11/h1-7,15H,8H2,(H,16,17,18) |
InChIキー |
FAPIHHMZGVMQLG-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C2=NNC(=N2)CNC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11813567.png)










![7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B11813625.png)
![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine](/img/structure/B11813628.png)

